3-(5-Ethyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester
Overview
Description
The compound seems to be a derivative of isoxazole, a type of organic compound consisting of a five-membered ring that contains an oxygen atom and a nitrogen atom . Isoxazole rings are found in some natural products, such as ibotenic acid. They are also found in a number of drugs .
Synthesis Analysis
Isoxazole derivatives can be synthesized from α,β-unsaturated ketones or aldehydes using hydroxylamine . In one study, several novel sulfonamide hybrids including coumarin and isoxazole group were synthesized in five steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be analyzed using techniques such as FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques .
Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives can be complex, depending on the specific substituents on the isoxazole ring .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : Research has shown the synthesis of various heterocyclic compounds, including isoxazoles, which are important in medicinal chemistry. For example, the study by Rajanarendar, Karunakar, and Ramu (2006) describes the synthesis of isoxazole compounds through reactions involving isoxazoly] thioureas, which are significant for developing new pharmaceuticals (Rajanarendar, Karunakar, & Ramu, 2006).
Biological and Pharmacological Activities
- Larvicidal Activity : A study by da Silva-Alves et al. (2013) demonstrates the larvicidal activity of isoxazole derivatives against Aedes aegypti larvae, highlighting the potential application of these compounds in controlling mosquito populations (da Silva-Alves et al., 2013).
Structural and Spectroscopic Analysis
- X-ray Crystallography and NMR Spectroscopy : The study by Salorinne et al. (2014) utilized X-ray crystallography and NMR spectroscopy to characterize isoxazole derivatives, providing insights into their molecular structures and interactions (Salorinne et al., 2014).
Synthetic Applications and Methodology
- Novel Synthetic Pathways : Research by Kletskov et al. (2018) demonstrates the synthesis of novel comenic acid derivatives containing isoxazole moieties, showing the versatility of these compounds in synthetic organic chemistry (Kletskov et al., 2018).
Mechanism of Action
Target of Action
The primary target of Methyl 3-(5-ethylisoxazol-3-yl)-3-oxopropanoate is the acetylcholine nicotinic receptors (nAChRs) in chromaffin cells . These receptors are of the neuronal type and have also been found at other places of the peripheral nervous system . The main subtype, a heteromeric assembly of α3, β4 and perhaps α5 subunits, is involved in the activation step of the catecholamine secretion process .
Mode of Action
The compound interacts with its targets, the nAChRs, triggering catecholamine secretion . It’s worth noting that a variety of unrelated substances with clinical relevance can target nAChRs in chromaffin cells and, therefore, affect catecholamine secretion . They can act as agonists, antagonists or allosteric modulators .
Biochemical Pathways
It’s known that the compound’s interaction with nachrs triggers catecholamine secretion , which could potentially affect various downstream effects related to the catecholamine signaling pathway.
Result of Action
The primary result of the compound’s action is the secretion of catecholamines . This could potentially lead to various molecular and cellular effects, depending on the specific context and environment in which the compound is acting.
Future Directions
Properties
IUPAC Name |
methyl 3-(5-ethyl-1,2-oxazol-3-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-6-4-7(10-14-6)8(11)5-9(12)13-2/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYKZQZPUWEXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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